3-(3-(Methylsulfonyl)propyl)piperidin-3-ol
Description
3-(3-(Methylsulfonyl)propyl)piperidin-3-ol is a secondary amine compound featuring a piperidin-3-ol core substituted with a 3-(methylsulfonyl)propyl chain. Its molecular formula is C₉H₁₉NO₃S, with a calculated molecular weight of 221.3 g/mol.
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-(3-methylsulfonylpropyl)piperidin-3-ol |
InChI |
InChI=1S/C9H19NO3S/c1-14(12,13)7-3-5-9(11)4-2-6-10-8-9/h10-11H,2-8H2,1H3 |
InChI Key |
AFAGDRRKUSXIAL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1(CCCNC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propyl Chain
Bersiporocin (WHO Proposed INN: List 126)
- Structure : (2R,3S)-2-[3-(4,5-Dichloro-1H-benzimidazol-1-yl)propyl]piperidin-3-ol
- Key Differences : Replaces the methylsulfonyl group with a 4,5-dichloro-benzimidazole moiety.
- Pharmacological Activity : Acts as a prolyl-tRNA synthetase inhibitor with antifibrotic properties .
- Molecular Weight : 372.2 g/mol (ESI-MS) .
- Implications : The benzimidazole group introduces aromaticity and chlorine atoms, enhancing lipophilicity and target binding affinity compared to the sulfonyl group.
1-(3-Amino-propyl)-piperidin-3-ol
- Structure: Piperidin-3-ol with a 3-aminopropyl chain.
- Key Differences: Substitutes methylsulfonyl with an amino (-NH₂) group.
Sulfonyl Group Positioning and Derivatives
(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol
- Structure : Methylsulfonyl group attached to a phenyl ring, which is linked to the piperidine via a propyl chain.
- Key Differences : Sulfonyl group is part of a phenylsulfonyl substituent rather than a propyl chain.
1-(3-(4-((Methylsulfonyl)methyl)phenoxy)propyl)piperidin
- Structure: Methylsulfonyl group is attached to a methyl-phenoxy moiety.
- Key Differences: Sulfonyl is part of a phenoxypropyl chain.
- Implications: The phenoxy group increases hydrophobicity, possibly affecting blood-brain barrier penetration in neurodegenerative applications .
Piperidine and Pyrrolidine Derivatives
3-Piperidinemethanol
- Structure : Piperidin-3-ol with a hydroxymethyl group instead of a sulfonylpropyl chain.
- Key Differences : Lacks the sulfonyl group and propyl chain.
- Implications : Reduced molecular complexity and polarity may limit target specificity .
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol
- Structure: Pyrrolidin-3-ol with a fluorophenoxy-methyl group.
- Key Differences : Fluorine introduces electronegativity, and the pyrrolidine ring alters ring strain and hydrogen-bonding capacity.
- Implications: The fluorophenoxy group enhances metabolic stability compared to sulfonyl derivatives .
Data Table: Structural and Pharmacological Comparison
*Calculated based on structural formula.
Key Findings and Implications
Substituent Effects: Methylsulfonyl: Enhances polarity and solubility but may limit membrane permeability. Benzimidazole: Increases lipophilicity and target affinity, as seen in bersiporocin’s antifibrotic activity .
Stereochemical Considerations: Bersiporocin’s (2R,3S) configuration highlights the importance of stereochemistry in biological activity, a factor absent in the non-chiral 3-(3-(Methylsulfonyl)propyl)piperidin-3-ol .
Therapeutic Potential: Sulfonyl-containing compounds (e.g., bersiporocin) show promise in fibrosis, while phenylsulfonyl derivatives () may target neurological disorders.
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